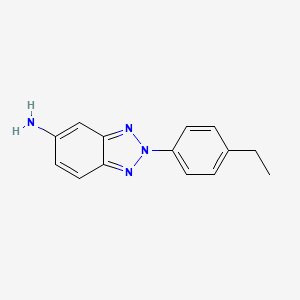

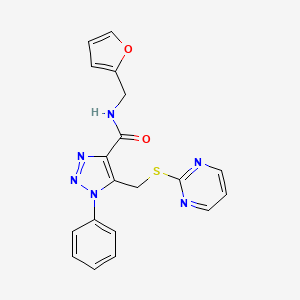

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine involves various chemical transformations. For instance, the synthesis of 2(2-hydroxy-5-methylphenyl)-5-vinyl-2H-benzotriazole was achieved starting from 4-ethylaniline, which underwent acetylation, nitration, hydrolysis, diazotization, condensation, and reduction steps . Although the target compound is not directly synthesized in the papers provided, these methods reflect the complexity and multi-step nature of synthesizing benzotriazole derivatives.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by the presence of a benzotriazole moiety, which is a fused aromatic ring system containing nitrogen atoms. The spatial and electronic structure of such molecules can be studied using quantum-chemical calculations, as demonstrated in the synthesis and analysis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine . These studies help in understanding the interaction types and the formation of crystal structures, which are often stabilized by hydrogen bonds and stacking interactions.

Chemical Reactions Analysis

The chemical reactivity of benzotriazole derivatives can be diverse. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids can lead to the formation of cocrystals or salts, depending on whether proton transfer occurs . These reactions are guided by hydrogen bonding and other non-covalent interactions, which are crucial in the formation of the final crystal structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure. The presence of substituents on the benzotriazole ring can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a vinyl group in 2(2-hydroxy-5-methylphenyl)-5-vinyl-2H-benzotriazole allows for its polymerization, which can alter its physical properties significantly . Additionally, the electronic structure, as studied through quantum-chemical calculations, can predict the pharmacological activity of these compounds, as seen in the anti-hepatitis B activity of a triazole derivative .

Applications De Recherche Scientifique

Synthesis and Electrochromic Properties

Research on benzotriazole and triphenylamine-based copolymers, including those related to 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine, reveals their potential in electrochromic devices. The study by Hacioglu et al. (2014) synthesized copolymers to investigate their electrochemical and spectroelectrochemical properties, indicating their applicability in ambipolar character materials for such devices (Hacioglu et al., 2014).

Functional Polymers

Yoshida and Vogl (1982) explored the synthesis of functional polymers using benzotriazole compounds. They focused on creating monomers like 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole for homopolymerization and copolymerization with other materials, suggesting potential applications in materials science (Yoshida & Vogl, 1982).

Antimicrobial and Antifungal Agents

The work of Nema and Srivastava (2007) involved synthesizing derivatives of benzotriazolylmethyl and testing them for antimicrobial and antifungal properties. This research indicates the potential of benzotriazole derivatives in medical and pharmaceutical applications (Nema & Srivastava, 2007).

Fluorescent Probes and Analytical Chemistry

Narita and Kitagawa (1989) synthesized compounds like 2-(p-Aminomethylphenyl)-N, N-dimethyl-2H-benzotriazolyl-5-amine as fluorescent derivatization reagents for carboxylic acids. This suggests the use of such compounds in analytical chemistry, particularly in fluorescence-based detection methods (Narita & Kitagawa, 1989).

Radiation-Induced Hydrogels

Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of benzotriazole. This research suggests potential applications in creating more stable and biologically active materials for medical uses (Aly & El-Mohdy, 2015).

Environmental Monitoring

Moriwaki et al. (2003) developed a method to detect aromatic amine mutagens in river water, which included benzotriazole derivatives. This application is significant for environmental monitoring and pollution control (Moriwaki et al., 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(4-ethylphenyl)benzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-10-3-6-12(7-4-10)18-16-13-8-5-11(15)9-14(13)17-18/h3-9H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEUCAOGCWMURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)

![2-Chloro-N-[[(2S,3R)-1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]methyl]propanamide](/img/structure/B3004513.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)

![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)

![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(2,3-dimethylphenyl)acetamide](/img/structure/B3004527.png)

![N-(3-methylbutyl)-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3004530.png)

![Spiro[2.2]pentane-1-carbonitrile](/img/structure/B3004531.png)